2-Amino-2-(3-methylphenyl)ethan-1-ol
Description
2-Amino-2-(3-methylphenyl)ethan-1-ol is a chiral β-amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Structurally, it consists of a phenyl ring substituted with a methyl group at the meta position (3-methylphenyl) and an ethanolamine side chain (NH₂-CH₂-CH₂-OH). This compound is part of a broader class of aromatic amino alcohols, which are pivotal intermediates in pharmaceutical synthesis and catalysis. The stereochemistry of this compound is significant, as its (S)-enantiomer (CAS: 1026230-99-8) is commercially available with a purity of 95% .
The 3-methylphenyl substituent confers distinct steric and electronic properties compared to other positional isomers or halogenated derivatives.
Properties
IUPAC Name |
2-amino-2-(3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLTGSKFNJQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or other optimized synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Aromatic Amino Alcohols
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) in ortho or para positions improve catalytic activity in dehydrogenation reactions compared to electron-donating -CH₃ .
- Chirality: Enantiomers like (S)-2-Amino-2-(3-methylphenyl)ethan-1-ol are critical for pharmaceutical intermediates, though specific biological data are lacking in the evidence .
Positional Isomerism: 3-Methyl vs. 4-Methyl Derivatives
The position of the methyl group significantly alters properties:
Biological Activity
2-Amino-2-(3-methylphenyl)ethan-1-ol, also known as m-tolylaminoethanol, is an organic compound with potential biological activity. Its structure includes an amino group and a hydroxyl group, which are crucial for its interactions with biological systems. This article explores its biological activity, focusing on its biochemical effects, molecular mechanisms, and potential therapeutic applications.
- Molecular Formula : C10H15NO
- Molecular Weight : Approximately 165.23 g/mol
- IUPAC Name : this compound
The compound contains a phenyl ring substituted with a methyl group at the meta position, contributing to its unique properties and biological interactions.
Cellular Effects
Research indicates that this compound can influence various cellular processes:
- Cell Signaling : The compound may modulate key signaling pathways by interacting with receptors and enzymes involved in neurotransmission and metabolic processes.
- Gene Expression : Initial studies suggest that it may alter gene expression patterns, potentially impacting cellular metabolism and function.
The exact molecular mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets through the following means:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with biomolecules, influencing enzyme activity and receptor interactions.
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways .
Therapeutic Potential
The potential therapeutic applications of this compound are being explored in various contexts:
- Neurological Disorders : Given its interaction with neurotransmitter systems, there is interest in its application for treating conditions such as depression or anxiety.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential for use in treating infections .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Modulation of cell signaling | Interaction with receptors/enzyme | Neurological disorders |
| Alteration of gene expression | Influences cellular metabolism | Antimicrobial applications |
| Enzyme inhibition/activation | Affects metabolic pathways | Therapeutic agent development |
Study on Neurotransmission
A study investigated the effects of this compound on neurotransmitter release in neuronal cell lines. The results indicated that the compound could enhance the release of serotonin, suggesting a potential role in mood regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
